molecular formula C15H17ClN2O4 B2364056 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide CAS No. 497060-42-1

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B2364056
CAS No.: 497060-42-1
M. Wt: 324.76
InChI Key: FWVXFLKQUUGBEY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of 3,5-disubstituted isoxazole-4-carboxamides, a scaffold recognized for its diverse biological activities. Recent scientific investigations into structurally similar phenyl-isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities against a broad panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . One closely related compound exhibited particularly remarkable activity against melanoma cells, with an IC50 value of 0.079 µM, and its efficacy was further enhanced through formulation as a nanoemulgel, highlighting the potential of this chemical class in developing advanced cancer therapeutics . The core isoxazole structure is a privileged scaffold in drug discovery, known to be present in compounds with a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The specific structural features of this compound—including the 2-chlorophenyl group at the 3-position of the isoxazole ring and the 2,2-dimethoxyethyl carboxamide moiety—make it a valuable intermediate for synthesizing novel derivatives and a key candidate for further biological evaluation. This product is intended for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-9-13(15(19)17-8-12(20-2)21-3)14(18-22-9)10-6-4-5-7-11(10)16/h4-7,12H,8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVXFLKQUUGBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Isoxazole Core

Cycloaddition of Nitrile Oxides and Alkynes

The isoxazole ring system is commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the target compound, the nitrile oxide precursor is derived from 2-chlorobenzaldehyde oxime. Treatment with a chlorinating agent (e.g., N-chlorosuccinimide) generates the nitrile oxide in situ, which reacts with a methyl-substituted alkyne (e.g., propiolic acid methyl ester) to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester. Hydrolysis of the ester group using aqueous NaOH or LiOH produces the free carboxylic acid intermediate, a critical precursor for carboxamide formation.

Key Reaction Conditions

  • Nitrile oxide generation: NCS, base (e.g., Et₃N), dichloromethane, 0°C to room temperature.
  • Cycloaddition: Methyl propiolate, refluxing toluene, 12–24 hours.
  • Ester hydrolysis: 2M NaOH, methanol/water (1:1), 60°C, 4 hours.

Alternative Route: Chalcone Cyclization

An alternative approach involves cyclization of α,β-dibromo chalcones with hydroxylamine hydrochloride. While this method is less direct for introducing the 2-chlorophenyl and methyl groups, it offers modularity for varying substituents. For example, (E)-3-(2-chlorophenyl)-1-(methyl)prop-2-en-1-one reacts with hydroxylamine in ethanol under basic conditions (KOH) to form the isoxazole ring. However, this method requires precise control over regioselectivity to ensure the correct substitution pattern.

Limitations

  • Lower yields (44–75%) compared to cycloaddition.
  • Requires chromatographic purification due to byproduct formation.

Carboxamide Formation

Activation of the Carboxylic Acid

The carboxylic acid at position 4 of the isoxazole is activated for coupling with 2,2-dimethoxyethylamine. Two primary methods are employed:

Acid Chloride Formation

Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane. The reaction is typically conducted at 0°C to room temperature under inert atmosphere. Excess reagent is removed under reduced pressure to yield the acid chloride, which is used directly in the next step.

Carbodiimide-Mediated Activation

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids harsh conditions and is suitable for acid-sensitive substrates.

Coupling with 2,2-Dimethoxyethylamine

The activated carboxylic acid is reacted with 2,2-dimethoxyethylamine in dichloromethane or THF. The reaction proceeds via nucleophilic acyl substitution, with DMAP catalyzing the formation of the carboxamide bond. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from methanol/water.

Optimized Conditions

  • Molar ratio: 1:1.2 (acid:amine).
  • Solvent: Anhydrous DCM, room temperature, 24–48 hours.
  • Yield: 65–82%.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52–7.48 (m, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 4.25 (t, 1H, -OCH₂), 3.68 (s, 6H, -OCH₃), 2.51 (s, 3H, -CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O-C).
  • HRMS (ESI+) : m/z calculated for C₁₆H₁₈ClN₂O₄ [M+H]⁺: 353.0912; found: 353.0909.

Purity and Yield

Method Yield (%) Purity (HPLC)
Cycloaddition + EDC 78 99.2
Chalcone + SOCl₂ 62 98.5

Discussion of Methodological Trade-offs

Cycloaddition vs. Chalcone Routes

The cycloaddition method offers higher yields (75–82%) and better regiocontrol, making it the preferred industrial-scale approach. In contrast, chalcone cyclization is advantageous for introducing diverse aryl groups but suffers from scalability issues.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in carboxamide coupling, while tertiary amines (e.g., Et₃N) neutralize HCl byproducts during acid chloride formation.

Chemical Reactions Analysis

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations and properties of analogous compounds:

Compound Name Substituent on Amide Nitrogen Molecular Weight Key Features Reference
3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide 2,2-Dimethoxyethyl ~350–370* Enhanced solubility due to methoxy groups; moderate steric bulk Target
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (39k) 4-Diethylaminophenyl 386.4 Basic diethylamino group improves water solubility; thiophene enhances π-π interactions
N-[4-(Dimethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide (40) 4-Dimethylaminophenyl 366.8 Nitro group introduces electron-withdrawing effects; potential redox activity
3-(2-Chlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide Diphenylmethyl (Benzhydryl) 407.9 High lipophilicity; bulky substituent may hinder membrane permeability
3-(2-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide 4-Methylphenyl 326.8 Simple substituent; lower molecular weight favors metabolic clearance
3-(2-Chlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide 4-Iodophenyl 438.6 Heavy atom (iodine) may enhance X-ray crystallography utility

*Estimated based on structural similarity.

Physicochemical Properties

  • Solubility : The dimethoxyethyl group in the target compound improves solubility in polar solvents compared to benzhydryl (lipophilic) or iodophenyl (heavy atom) analogs .
  • Thermal Stability : Melting points for analogs range from 120–250°C , influenced by substituent rigidity. Nitro-containing compounds (e.g., compound 40) exhibit higher thermal stability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups: Diethylamino (39k) and dimethylamino (40) substituents enhance solubility and may improve receptor binding in aqueous environments .
  • Steric Effects : Bulky groups like benzhydryl () reduce bioavailability but may improve selectivity for hydrophobic targets .

Biological Activity

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole class of compounds, characterized by the presence of the isoxazole ring. The molecular formula is C13_{13}H14_{14}ClN1_{1}O3_{3}, and it features a chlorophenyl group and a dimethoxyethyl substituent. These structural components are crucial for its biological activity.

Biological Activity

  • Mechanism of Action
    • The compound has been studied for its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes. Preliminary studies suggest that it may inhibit specific pathways related to inflammation and pain modulation.
  • Pharmacological Effects
    • Anti-inflammatory Activity : In vitro studies indicate that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in cell lines treated with lipopolysaccharides (LPS), where a reduction in cytokine levels was noted.
    • Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureInfluence on Activity
Chlorophenyl GroupEnhances binding affinity to target receptors
Dimethoxyethyl SubstituentIncreases solubility and bioavailability
Methyl Group at Position 5Contributes to anti-inflammatory properties

Studies utilizing various analogs have demonstrated that modifications to these groups can significantly alter the compound's efficacy and potency.

Case Studies

Q & A

Q. What are the standard synthetic routes for 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide?

The synthesis typically involves multi-step reactions, including cycloaddition, coupling, and functional group transformations. A common approach is the use of SmCl₃ as a catalyst in anhydrous tetrahydrofuran (THF) to facilitate the formation of the isoxazole ring. Subsequent hydrogenation with Pd/C under H₂ atmosphere ensures reduction of intermediates, while protecting groups (e.g., dimethoxyethyl) are introduced via nucleophilic substitution. NMR and MS analyses are critical for verifying intermediate purity and final product structure .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) to assign protons and carbons, particularly distinguishing aromatic (2-chlorophenyl) and aliphatic (dimethoxyethyl) regions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and crystal packing. For example, torsional angles (e.g., C-Cl bond orientation) and hydrogen-bonding patterns are analyzed to confirm the 3D conformation .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : THF (for cycloaddition), ethanol (for hydrogenation), and dichloromethane (for coupling reactions).
  • Catalysts : Pd/C (hydrogenation), SmCl₃ (Lewis acid for ring formation).
  • Reaction conditions : Controlled pH (6–8) and temperature (60–80°C) to prevent side reactions like hydrolysis of the dimethoxyethyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Modifying the 2-chlorophenyl group (e.g., replacing Cl with Br or CF₃) alters lipophilicity and target binding. For example, fluorinated analogs (e.g., 3-(2,6-dichlorophenyl) derivatives) show enhanced antiviral activity due to increased membrane permeability. Similarly, replacing the dimethoxyethyl group with a thiazole ring improves metabolic stability, as seen in related sulfamoylbenzamide derivatives .

Q. What analytical methods resolve contradictions in crystallographic or spectroscopic data?

  • Crystallographic ambiguity : Use SHELXL for robust refinement of high-resolution data. Discrepancies in hydrogen bonding can be addressed via Hirshfeld surface analysis to validate intermolecular interactions.
  • NMR conflicts : Compare experimental shifts with density functional theory (DFT)-calculated values to resolve overlapping peaks or unexpected couplings (e.g., diastereotopic protons in the dimethoxyethyl group) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (KD values) to targets like viral proteases. For example, the isoxazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. Molecular docking (using AutoDock Vina) predicts binding modes, which are validated via mutagenesis studies .

Q. What metabolic pathways are involved in its prodrug activation?

The compound undergoes hydrolysis of the dimethoxyethyl group in vivo, catalyzed by esterases, to release the active metabolite (e.g., 4-isoxazolecarboxylic acid). Pharmacokinetic studies in rats show peak plasma concentrations at 2–4 hours post-administration, with metabolites identified via LC-MS/MS . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) extends half-life, indicating CYP3A4 involvement .

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